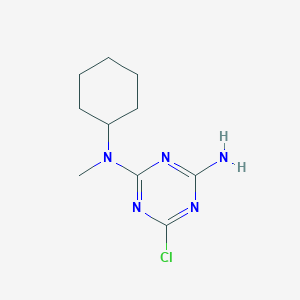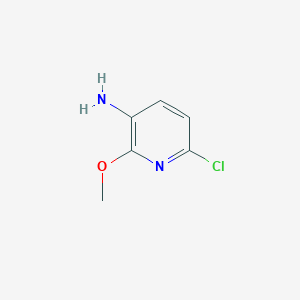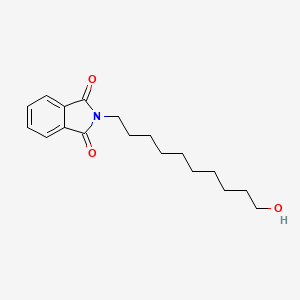
2-(10-Hydroxydecyl)isoindoline-1,3-dione
Overview
Description
“2-(10-Hydroxydecyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C18H25NO3 . It has a molecular weight of 303.4 . This compound is also known as "10-Phthalamido-1-decanol" .
Synthesis Analysis
Isoindolines, including “2-(10-Hydroxydecyl)isoindoline-1,3-dione”, can be synthesized using various methods . One such method involves the reaction of phthalic anhydride with various derivatives of aniline in toluene solvent . The compounds are then purified using a green methodology . Another method involves the coupled oxidation of imidazoles and tetraynes .
Molecular Structure Analysis
The molecular structure of “2-(10-Hydroxydecyl)isoindoline-1,3-dione” consists of 18 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The density of this compound is predicted to be 1.124±0.06 g/cm3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(10-Hydroxydecyl)isoindoline-1,3-dione” include a predicted density of 1.124±0.06 g/cm3 and a predicted boiling point of 444.0±18.0 °C . The compound is soluble in chloroform, dichloromethane, ethyl acetate, and methanol .
Scientific Research Applications
Pharmaceutical Synthesis
2-(10-Hydroxydecyl)isoindoline-1,3-dione derivatives have been explored for their potential in pharmaceutical synthesis. The compound’s structure allows for the creation of various pharmacologically active agents. Its reactivity with different chemical groups can lead to the development of novel therapeutic drugs, particularly in the realm of neurodegenerative diseases such as Alzheimer’s, where it has shown promise in inhibiting β-amyloid protein aggregation .
Anticancer Agents
Recent studies have investigated the efficacy of N-substituted imides, including isoindoline-1,3-dione derivatives, against blood cancer. These compounds have been tested on K562 and Raji cell lines, with cytotoxicity assays indicating a significant impact on the survival of cancer cells . This suggests a potential application in developing new anticancer therapies.
Colorants and Dyes
Isoindoline-1,3-dione derivatives are known for their vibrant hues and stability, making them suitable for use as colorants and dyes. They can be applied in various industries, from textiles to inks, providing long-lasting and non-toxic color solutions .
Polymer Additives
The structural integrity of 2-(10-Hydroxydecyl)isoindoline-1,3-dione lends itself to the enhancement of polymer materials. As additives, these compounds can improve the thermal stability, mechanical strength, and durability of polymers, which is crucial for extending the lifespan of plastic products .
Organic Synthesis
This compound plays a significant role in organic synthesis, serving as a building block for constructing complex molecular architectures. Its reactivity is leveraged in various synthetic strategies, enabling the creation of diverse organic compounds with potential applications across multiple scientific fields .
Photochromic Materials
Due to its photoresponsive nature, 2-(10-Hydroxydecyl)isoindoline-1,3-dione is being researched for use in photochromic materials. These materials change color upon exposure to light, which has implications for smart windows, sunglasses, and display technologies .
Antipsychotic Agents
Isoindoline derivatives have been identified as modulators of the dopamine receptor D3, suggesting their use as antipsychotic agents. This application is particularly relevant in the treatment of psychiatric disorders, offering a new avenue for medication development .
properties
IUPAC Name |
2-(10-hydroxydecyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-14-10-6-4-2-1-3-5-9-13-19-17(21)15-11-7-8-12-16(15)18(19)22/h7-8,11-12,20H,1-6,9-10,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWNYLGFBYOQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(10-Hydroxydecyl)isoindoline-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



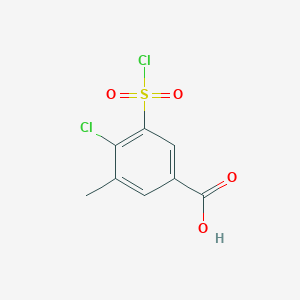

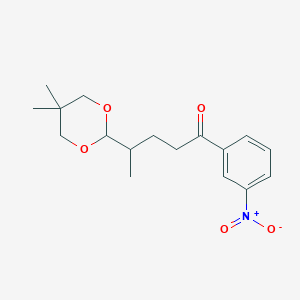
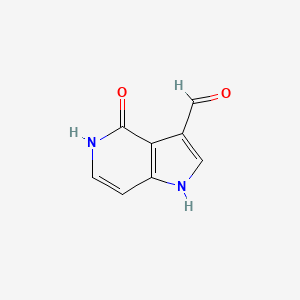
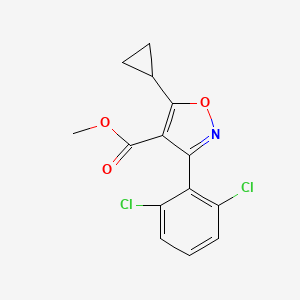
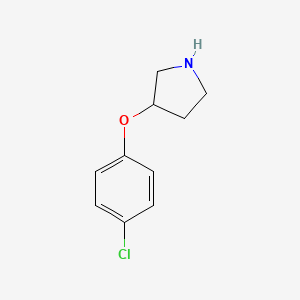
![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)
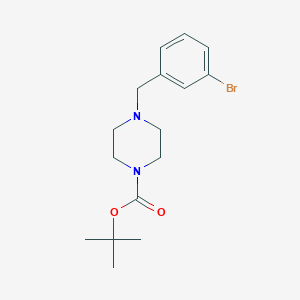
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)
![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)
